4-(2-chlorophenyl)-7-methoxy-2-oxo-2H-chromene-3-carbonitrile
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Overview
Description
4-(2-Chlorophenyl)-7-methoxy-2-oxo-2H-chromen-3-yl cyanide is a synthetic organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a chlorophenyl group, a methoxy group, and a cyanide group attached to the chromen-2-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-chlorophenyl)-7-methoxy-2-oxo-2H-chromen-3-yl cyanide typically involves multi-step organic reactions. One common method includes the condensation of 2-chlorobenzaldehyde with 4-hydroxycoumarin in the presence of a base, followed by the introduction of a methoxy group through methylation. The final step involves the addition of a cyanide group using a suitable cyanating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chlorophenyl)-7-methoxy-2-oxo-2H-chromen-3-yl cyanide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-(2-Chlorophenyl)-7-methoxy-2-oxo-2H-chromen-3-yl cyanide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-chlorophenyl)-7-methoxy-2-oxo-2H-chromen-3-yl cyanide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Chlorophenyl)-7-methoxy-2-oxo-2H-chromen-3-yl acetate
- 4-(2-Chlorophenyl)-7-methoxy-2-oxo-2H-chromen-3-yl bromide
- 4-(2-Chlorophenyl)-7-methoxy-2-oxo-2H-chromen-3-yl fluoride
Uniqueness
4-(2-Chlorophenyl)-7-methoxy-2-oxo-2H-chromen-3-yl cyanide is unique due to the presence of the cyanide group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H10ClNO3 |
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Molecular Weight |
311.7 g/mol |
IUPAC Name |
4-(2-chlorophenyl)-7-methoxy-2-oxochromene-3-carbonitrile |
InChI |
InChI=1S/C17H10ClNO3/c1-21-10-6-7-12-15(8-10)22-17(20)13(9-19)16(12)11-4-2-3-5-14(11)18/h2-8H,1H3 |
InChI Key |
JQEBRPAWGQKDHH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C(C(=O)O2)C#N)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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